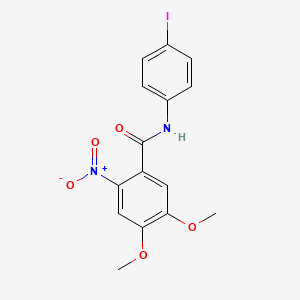
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for the compound's pharmacological effects.
Biochemical and Physiological Effects
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have antioxidant properties, which may be responsible for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its wide range of pharmacological activities, which make it a promising candidate for the development of new drugs. However, one limitation of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its relatively low potency compared to other compounds with similar pharmacological activities.
Orientations Futures
There are numerous future directions for research involving 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential area of study is the development of more potent derivatives of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone that exhibit improved pharmacological activities. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential applications in the treatment of neurological disorders. Finally, studies investigating the safety and toxicity of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be achieved through a variety of methods, including the reaction of 4-phenyl-1-piperazine with 4-chloro-6-phenylpyrimidine-2(1H)-one in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit a variety of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and analgesic effects. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(16-7-3-1-4-8-16)21-20(22-19)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUWLKDYUSRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)

![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine](/img/structure/B6080103.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B6080107.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6080116.png)